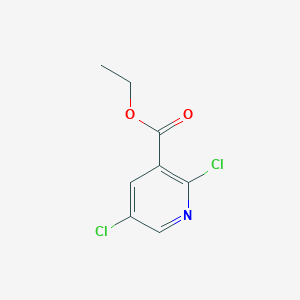

Ethyl 2,5-dichloronicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYVXIWPEGGUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,5 Dichloronicotinate and Analogous Halogenated Nicotinates

Esterification Reactions in the Synthesis of Nicotinic Acid Esters

The synthesis of nicotinic acid esters, such as ethyl nicotinate (B505614), is commonly achieved through esterification reactions. The Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a foundational technique in this context. For instance, methyl nicotinate is synthesized by reacting nicotinic acid with methanol (B129727) using a sulfuric acid catalyst. chemicalbook.com This process is typically slow and may require elevated temperatures and a high vacuum to drive the reaction to completion. chemicalbook.comajol.info

The reaction involves refluxing the nicotinic acid with an excess of the desired alcohol (e.g., ethanol (B145695) for ethyl nicotinate) and a catalytic amount of a strong acid. scholarsresearchlibrary.comresearchgate.net While effective, this approach can necessitate significant reaction times, sometimes up to 13 hours, followed by purification steps like column chromatography to isolate the final ester product. chemicalbook.com Alternative acid catalysts such as p-toluenesulfonic acid can also be employed. ajol.info Non-catalytic methods have also been developed, particularly for water-immiscible alcohols with boiling points above 135°C, where the reaction is driven by heating the mixture at reflux temperature. google.com

Transesterification is another viable route, where an existing ester (like methyl nicotinate) is reacted with a different alcohol (e.g., menthol) to produce a new ester. googleapis.comgoogle.com This process can be catalyzed by both acids and bases, with alkali metal alkoxides like sodium methoxide (B1231860) being common base catalysts. googleapis.comgoogle.com

| Esterification Method | Reactants | Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Fischer Esterification | Nicotinic Acid, Alcohol (e.g., Methanol, Ethanol) | Sulfuric Acid, p-Toluenesulfonic Acid | Reflux, elevated temperature, extended reaction time (e.g., 13 hours) | chemicalbook.comajol.infoscholarsresearchlibrary.com |

| Non-Catalytic Esterification | Nicotinic Acid, Water-immiscible Alcohol (b.p. >135°C) | None | Reflux temperature of the reaction mixture (135°C - 200°C) | google.com |

| Transesterification | Alkyl Nicotinate (e.g., Methyl Nicotinate), Alcohol | Alkaline alkoxides (e.g., Sodium Methoxide) | Heating (70-120°C) under partial vacuum | googleapis.comgoogle.com |

Halogenation Strategies in the Functionalization of Pyridine (B92270) Rings

The introduction of halogen atoms onto a pyridine ring is a critical step in the synthesis of compounds like Ethyl 2,5-dichloronicotinate. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) compared to benzene. EAS reactions on pyridine typically require harsh conditions, such as strong mineral or Lewis acids and high temperatures, and they are generally selective for the 3-position. nih.govnih.gov

To achieve halogenation at other positions and under milder conditions, various strategies have been developed:

Pyridine N-Oxides : Converting the pyridine to its N-oxide derivative activates the ring for electrophilic attack. This strategy can be used for 4-selective nitration, followed by conversion of the nitro group to a halide. nih.gov

Metalation-Trapping Sequences : The use of strong bases to deprotonate the pyridine ring, followed by quenching with a halogen source, is another approach. Directing groups are often necessary to achieve reliable regioselectivity, particularly for the 3-position. nih.gov

Ring-Opening/Ring-Closing : A modern strategy involves the temporary opening of the pyridine ring to form acyclic intermediates called "Zincke imines". nih.gov These polarized alkene intermediates are more susceptible to electrophilic halogenation under mild conditions. Subsequent ring-closure regenerates the aromatic pyridine ring, now halogenated at a specific position. nih.gov This method has proven effective for 3-halogenation of a diverse set of pyridines. nih.gov

Phosphonium (B103445) Salt Intermediates : Specially designed heterocyclic phosphine (B1218219) reagents can be used to selectively functionalize the 4-position of the pyridine ring. nih.govchemrxiv.org The phosphine is installed as a phosphonium salt, which is then displaced by a halide nucleophile. chemrxiv.org

Advanced Synthetic Routes to Dichloronicotinate Esters

The synthesis of specifically substituted dichloronicotinate esters often requires multi-step sequences that combine esterification and halogenation reactions, along with other functional group manipulations. For example, the synthesis of Ethyl 2-chloronicotinate can be achieved by treating 2-chloronicotinic acid with thionyl chloride to form the acid chloride, which is then reacted with ethanol. chemicalbook.com The synthesis of analogs like ethyl 2,6-dichloronicotinate typically starts from the corresponding 2,6-dichloronicotinic acid, which is then esterified with ethanol under acidic conditions. vulcanchem.com These routes highlight the common strategy of preparing the halogenated nicotinic acid first, followed by esterification.

Regioselective Synthesis Approaches

Achieving regioselectivity—the precise control over the position of substitution—is a central challenge in the synthesis of complex halogenated pyridines. Modern synthetic chemistry has developed sophisticated methods to address this. rsc.orgmdpi.com

One of the most significant challenges is the selective halogenation of the pyridine C-H bond at a desired position, as traditional methods often yield mixtures of isomers. nih.gov Advanced strategies have emerged to provide high regiocontrol:

Phosphine-Mediated 4-Halogenation : A two-step process using designed heterocyclic phosphines allows for the selective halogenation of a wide range of pyridines at the 4-position. nih.govchemrxiv.org This method is notable for its tolerance of various functional groups and its applicability to the late-stage functionalization of complex molecules. chemrxiv.org Computational studies suggest the reaction proceeds via an SNAr pathway where phosphine elimination is the rate-determining step. acs.org

Zincke Imine Intermediates for 3-Halogenation : As mentioned, the conversion of pyridines into Zincke imine intermediates provides a powerful tool for highly regioselective halogenation at the 3-position under mild conditions. nih.gov This "one-pot" protocol of ring-opening, halogenation, and ring-closing circumvents the limitations of classical electrophilic substitution. nih.gov

Directing Group Strategies : The inherent directing effects of substituents on the pyridine ring can be leveraged. For instance, in the synthesis of methyl 5-amino-4,6-dichloronicotinate, the amino group directs the chlorination to the 4- and 6-positions.

Catalytic C-H Activation : Direct, catalytic, and regioselective methods are being developed for the functionalization of N-heterocycles. For example, copper-catalyzed reactions of heterocyclic N-oxides with Grignard reagents have been used for 2-alkylation, demonstrating the potential of catalytic methods to control regioselectivity. organic-chemistry.org

| Method | Target Position | Key Intermediate/Reagent | Description | Reference |

|---|---|---|---|---|

| Phosphine-Mediated Halogenation | 4-position | Heterocyclic Phosphine Reagents | Two-step sequence involving formation and subsequent displacement of a phosphonium salt. | nih.govchemrxiv.org |

| Zincke Ring-Opening | 3-position | Zincke Imine | A one-pot, ring-opening/halogenation/ring-closing strategy that modifies the ring's reactivity. | nih.gov |

| Directing Groups | Varies (e.g., 4- and 6-) | Existing functional groups (e.g., -NH₂) | Utilizes the electronic influence of a substituent to guide incoming electrophiles. | |

| N-Oxide Activation | 2- or 4-position | Pyridine N-oxide | Activation of the ring for nucleophilic or electrophilic attack at specific positions. | nih.govorganic-chemistry.org |

Catalyst Systems Employed in Nicotinate Ester Synthesis

Catalysts are pivotal in nearly all synthetic routes toward halogenated nicotinate esters, enhancing reaction rates and influencing selectivity.

For esterification , the most common catalysts are strong Brønsted acids like concentrated sulfuric acid. chemicalbook.comscholarsresearchlibrary.comresearchgate.net However, research into more environmentally benign and reusable catalysts has led to the use of solid acid catalysts. For example, a 20% Molybdenum on Silica (MoO₃/SiO₂) catalyst has been shown to be effective for the synthesis of methyl nicotinate, acting as a bifunctional catalyst. orientjchem.org For transesterification reactions, base catalysts are preferred, with sodium methoxide being a prominent example used in the synthesis of menthyl nicotinate from methyl nicotinate. googleapis.comgoogle.com

In halogenation and cross-coupling reactions , a wider variety of catalyst systems are employed:

Lewis and Brønsted Acids : Used in classical electrophilic halogenation to activate the pyridine ring. nih.gov

Transition Metals : Palladium and copper catalysts are extensively used in modern cross-coupling and C-H functionalization reactions. Palladium(II) acetate (B1210297), for instance, is used in domino reactions for synthesizing related heterocyclic systems. mdpi.com Copper(I) chloride has been identified as an effective catalyst for the direct and regioselective functionalization of N-heterocycles from their N-oxides. organic-chemistry.org

Phosphine Reagents : While technically reagents, designed phosphines act as "organocatalysts" in the sense that they mediate the selective functionalization of the pyridine ring before being eliminated. nih.govchemrxiv.org

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity and under environmentally friendly conditions. nih.gov In the context of nicotinic acid derivatives, enzymes, particularly lipases, have been employed for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity.

A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica (CALB), which is tolerant of organic solvents. nih.gov This biocatalyst has been successfully used for:

Amidation : Synthesizing nicotinamide (B372718) derivatives from methyl nicotinate and various amines in a continuous-flow microreactor, achieving high yields in significantly shorter reaction times compared to batch processes. nih.gov

Esterification and Transesterification : Catalyzing the esterification of sugar derivatives with phenolic acids and facilitating kinetic resolutions of racemic intermediates. researchgate.netmdpi.com In the synthesis of (R)-diprophylline and (S)-xanthinol nicotinate, a lipase-mediated kinetic resolution of a key chlorohydrin intermediate was a crucial step. nih.govresearchgate.net

These enzymatic methods provide a green alternative to traditional chemical catalysis, avoiding the use of harsh reagents and simplifying product purification. nih.gov The "irreversible-acetylation mode" using enol esters like vinyl acetate is a common strategy in lipase-catalyzed resolutions, as it drives the reaction forward and simplifies isolation. researchgate.net

Reactivity and Mechanistic Studies of Ethyl 2,5 Dichloronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyridine Moiety

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of two chlorine atoms and an electron-withdrawing ethyl ester group, makes Ethyl 2,5-dichloronicotinate a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.

Investigation of Regioselectivity in SNAr Transformations

The presence of two chlorine atoms on the pyridine ring of nicotinic acid derivatives raises the question of regioselectivity in SNAr reactions. Studies on analogous compounds, such as methyl 2,6-dichloronicotinate, have shown that the substitution pattern can be highly selective. For instance, the reaction of methyl 2,6-dichloronicotinate with phenols in the presence of a catalyst has been reported to exclusively yield the 6-substituted products in high yields. This regioselectivity is attributed to the electronic and steric environment of the chlorine atoms.

In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of SNAr reactions is influenced by the nature of the substituent at the 3-position. Bulky substituents tend to direct the incoming nucleophile to the 6-position. Furthermore, the electronic properties of the 3-substituent play a crucial role; electron-withdrawing groups like cyano and trifluoromethyl favor substitution at the 6-position, while carboxylate and amide groups favor the 2-position.

Catalytic Strategies for Enhancing SNAr Processes

Various catalytic strategies can be employed to enhance the rate and selectivity of SNAr reactions on dichloropyridine systems. Both metal-based and organocatalytic systems have proven effective.

A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst. In the reaction of methyl 2,6-dichloronicotinate with phenols, DABCO has been shown to be a highly effective catalyst, leading to excellent yields of the 6-substituted product. The proposed mechanism involves the formation of a more reactive intermediate through the nucleophilic attack of DABCO on the pyridine ring, which is then displaced by the phenol.

The following table summarizes the DABCO-catalyzed SNAr reaction of methyl 2,6-dichloronicotinate with various phenols:

| Phenol Nucleophile | Product | Yield (%) |

| Phenol | Methyl 2-chloro-6-phenoxynicotinate | 95 |

| 4-Methoxyphenol | Methyl 2-chloro-6-(4-methoxyphenoxy)nicotinate | 98 |

| 4-Chlorophenol | Methyl 2-chloro-6-(4-chlorophenoxy)nicotinate | 92 |

| 4-Nitrophenol | Methyl 2-chloro-6-(4-nitrophenoxy)nicotinate | 85 |

This data is based on the reaction of methyl 2,6-dichloronicotinate.

Influence of Solvent Systems on SNAr Reactivity

The choice of solvent can significantly impact the regioselectivity of SNAr reactions involving dihalopyridines. The ability of a solvent to act as a hydrogen-bond acceptor, as quantified by the Kamlet-Taft β parameter, has been shown to be a key factor.

For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a dramatic switch in regioselectivity was observed by changing the solvent. In a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) (DCM), there was a 16:1 preference for substitution at the 2-position. Conversely, in a strong hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the selectivity was reversed to a 2:1 ratio in favor of the 6-isomer. This highlights the critical role of solute-solvent interactions in directing the outcome of these reactions. doi.org

Transition-Metal-Catalyzed Cross-Coupling Reactions of Halogenated Nicotinates

The chlorine substituents on this compound also serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid or its ester, catalyzed by a palladium complex. In the context of dihaloheterocycles like dichloropyridines, regioselective coupling can often be achieved by carefully controlling the reaction conditions.

For 2,4-dichloropyridines, it has been demonstrated that the C4-position is generally more reactive towards Suzuki-Miyaura coupling. However, the selectivity can be influenced by the choice of ligand. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote high selectivity for coupling at the C4 position. Conversely, ligand-free conditions have been shown to enhance C4-selectivity in some cases. nih.gov

While specific protocols for this compound are not extensively detailed in the literature, the principles of regioselective Suzuki-Miyaura coupling on dichloropyridine scaffolds can be applied. The relative reactivity of the C2 and C5 positions would depend on a combination of electronic and steric factors, as well as the specific catalytic system employed.

A general protocol for a regioselective Suzuki-Miyaura coupling of a dichloropyridine might involve the following conditions:

| Component | Example |

| Dichloropyridine | Substituted 2,4-dichloropyridine |

| Boronic Acid | Arylboronic acid |

| Catalyst | Pd(OAc)₂ / IPrHCl |

| Base | K₃PO₄ |

| Solvent | Toluene (B28343)/H₂O |

| Temperature | Room Temperature to 100 °C |

Stille Coupling Methodologies

The Stille coupling reaction provides an alternative method for carbon-carbon bond formation, utilizing an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium. Similar to the Suzuki-Miyaura coupling, regioselectivity in the Stille coupling of dihalopyridines is a key consideration.

Research on 3-substituted 2,4-dichloropyridines has shown that the regioselectivity of the Stille coupling can be controlled. The inherent electronic preferences of the pyridine ring, along with the nature of the substituents and the palladium catalyst, dictate the site of the reaction.

The general mechanism of the Stille coupling involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product and regenerate the catalyst. The choice of ligands and additives can influence the rate and selectivity of the reaction.

While specific Stille coupling methodologies for this compound are not well-documented, the established protocols for other dihalopyridines provide a foundation for developing suitable reaction conditions. A typical Stille coupling protocol for a dichloropyridine might include:

| Component | Example |

| Dichloropyridine | Substituted 2,4-dichloropyridine |

| Organostannane | Aryl- or vinylstannane |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene or DMF |

| Temperature | 80-110 °C |

Kumada and Hiyama Cross-Coupling Applications

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds. For a substrate like this compound, the two C-Cl bonds serve as reactive sites for such transformations.

The Kumada coupling , one of the first transition metal-catalyzed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This method is effective for creating C-C bonds by coupling alkyl, vinyl, or aryl groups. wikipedia.org For this compound, a Kumada coupling would offer a direct way to introduce aryl or alkyl substituents at the C2 and C5 positions by displacing the chlorine atoms. A key challenge in applying this reaction is the high reactivity of Grignard reagents, which limits the tolerance of other functional groups within the molecule. wikipedia.org

The Hiyama coupling presents an alternative, using organosilanes as the nucleophilic partner in a palladium-catalyzed reaction with organic halides. wikipedia.org Discovered in 1988, this method is noted for its ability to form carbon-carbon bonds with chemo- and regioselectivity. wikipedia.org A crucial aspect of the Hiyama coupling is the activation of the relatively inert C-Si bond, which is typically achieved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), or a base to form a more reactive pentacoordinate silicon intermediate. organic-chemistry.org Organosilanes are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents. organic-chemistry.org The reaction is compatible with a wide range of functional groups and has been successfully applied to aryl, vinyl, and alkyl halides. wikipedia.org In the context of this compound, a Hiyama coupling could be employed to selectively substitute one or both chlorine atoms, depending on the reaction conditions.

Below is a table summarizing typical conditions for these cross-coupling reactions, which would be applicable to the functionalization of this compound.

| Reaction | Catalyst | Nucleophile | Activator/Base | Solvent | Typical Temperature |

| Kumada Coupling | Ni(II) or Pd(II) complexes (e.g., NiCl2(dppp)) | Grignard Reagent (R-MgX) | - | THF, Diethyl ether | Room Temp. to Reflux |

| Hiyama Coupling | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)2, PdCl2) | Organosilane (R-SiR'3) | Fluoride source (e.g., TBAF) or Base | THF, Dioxane | 60-110 °C |

Palladium-Catalyzed C-H Arylation and Benzylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, the available C-H bonds on the pyridine ring (at the C4 and C6 positions) are potential targets for such reactions.

Palladium-catalyzed C-H arylation allows for the direct formation of biaryl structures. nih.gov These reactions often employ a directing group to control the site of C-H activation. nih.gov In the case of this compound, the pyridine nitrogen atom can act as an endogenous directing group, typically favoring functionalization at the C2 and C6 positions. nih.gov Given that the C2 position is substituted, C-H activation would be expected to occur preferentially at the C6 position. The reaction mechanism often involves the formation of a palladacycle intermediate, followed by reaction with an arylating agent, such as an aryl halide or a diaryliodonium salt. nih.gov

Palladium-catalyzed benzylic C-H activation can be used for benzylation reactions. For instance, carboxylic acids can be benzylated using toluene as the benzyl (B1604629) source, proceeding through a C-H acyloxylation mechanism under an oxygen atmosphere. labxing.com While this specific reaction applies to the C-H bonds of toluene, analogous C-H activation on the pyridine ring of this compound could potentially be achieved with suitable benzylating agents under palladium catalysis.

The table below outlines generalized conditions for palladium-catalyzed C-H arylation.

| Reaction | Catalyst | Arylating/Benzylating Agent | Oxidant/Additive | Solvent | Typical Temperature |

| C-H Arylation | Pd(OAc)2, PdCl2 | Aryl Halides, Diaryliodonium Salts | Ag(I) salts, Benzoquinone | Acetic Acid, Dioxane | 80-120 °C |

| C-H Benzylation | Pd(OAc)2 | Toluene (for carboxylic acids) | O2, Benzoquinone | Toluene, Dioxane | 100-140 °C |

Rhodium and Copper-Catalyzed Functionalizations

Rhodium and copper catalysts offer complementary reactivity for C-H functionalization. Rhodium(III) complexes, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand, are powerful catalysts for C-H activation, enabling a wide range of transformations under mild conditions. nih.gov These reactions often proceed via a chelation-assisted mechanism, where a directing group helps to position the metal catalyst for C-H cleavage. nih.gov For this compound, the pyridine nitrogen can serve this directing role, potentially facilitating functionalization at the C6-H bond. nih.gov

Copper catalysis provides a more cost-effective and environmentally benign alternative for C-H functionalization. nih.gov Copper-catalyzed C-H arylation of heteroarenes has been developed using aryl iodides or diaryliodonium salts as the aryl source. nih.gov Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. An important finding in some copper-catalyzed arylations is that C-H bond cleavage may not be the rate-determining step. nih.gov

| Reaction | Catalyst | Coupling Partner | Additive | Solvent | Typical Temperature |

| Rh-Catalyzed C-H Functionalization | [Cp*RhCl2]2 | Alkenes, Alkynes | Ag(I) salts, CsOAc | Dioxane, t-AmylOH | 80-120 °C |

| Cu-Catalyzed C-H Arylation | CuI, Cu(OAc)2 | Aryl Iodides, Diaryliodonium Salts | Ligands (e.g., phenanthroline), Base (e.g., K2CO3) | DMF, DMSO | 100-140 °C |

Pyridine C-H Functionalization Strategies

The direct functionalization of C-H bonds in pyridines is a highly sought-after transformation in synthetic chemistry due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. nih.govrsc.org However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges to reactivity and selectivity. researchgate.net

Site-Selective Functionalization of Pyridine Ring Positions

Achieving site-selectivity in pyridine C-H functionalization is a primary challenge. nih.gov The inherent electronic properties of the pyridine ring direct nucleophilic attack to the C2, C4, and C6 positions, while electrophilic substitution is difficult and typically occurs at C3 and C5. researchgate.net Transition metal-catalyzed C-H activation often relies on directing groups to overcome this inherent reactivity.

For this compound, the potential sites for C-H functionalization are the C4 and C6 positions.

C6 Position: This position is ortho to the pyridine nitrogen. The nitrogen atom can act as a directing group, making the C6-H bond a prime target for activation by transition metals like palladium and rhodium. nih.gov This is often the most readily functionalized position in the absence of other strongly directing groups.

C4 Position: This position is para to the nitrogen. Functionalization at this distal position is more challenging to achieve selectively. nih.gov However, specific ligand designs and reaction conditions have been developed to favor C4 (meta to the directing group) functionalization in some pyridine systems. nih.gov

The substituents already on the ring also exert a strong influence. The electron-withdrawing nature of the two chlorine atoms and the ethyl carboxylate group further deactivates the ring towards electrophilic attack but can influence the regioselectivity of metal-catalyzed C-H activation.

Mechanistic Investigations of C-H Activation in Pyridine Systems

The mechanism of transition metal-catalyzed C-H activation in pyridine systems is complex and can vary depending on the metal, ligands, and substrate. A common pathway in palladium catalysis is the Concerted Metalation-Deprotonation (CMD) mechanism. beilstein-journals.org In this process, a ligand on the palladium center (such as acetate) acts as an internal base to abstract a proton from the C-H bond as the metal coordinates to the carbon, forming a cyclometalated intermediate. beilstein-journals.org

Kinetic studies of palladium-catalyzed C-H arylation have shown that the turnover-limiting step can be the C-H activation itself or the subsequent oxidative addition/reductive elimination steps. nih.govnih.gov For example, in the arylation of 2-phenylpyridine, the reaction proceeds through a cyclopalladated intermediate. rsc.org The generation of cationic palladium(II) complexes, sometimes formed by the addition of a silver salt or a strong acid, can be highly effective as these species are more electrophilic and can promote C-H activation even at room temperature. beilstein-journals.org

Transformations and Rearrangements of the Ester Group

The ethyl ester group at the C3 position of this compound is a versatile functional handle that can be converted into a variety of other functionalities.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,5-dichloronicotinic acid) under either acidic or basic conditions. The kinetics of hydrolysis for nicotinate (B505614) esters have been studied, showing pH-dependent rates. researchgate.net This transformation is fundamental for creating derivatives or for use in subsequent reactions like decarboxylation.

Amidation: The ester can be converted directly to an amide by reaction with an amine (ammonolysis) or an amine derivative. This reaction is crucial for building more complex molecules, as the amide bond is a key structural unit in many biologically active compounds.

Reduction: The ester group can be reduced to a primary alcohol ( (2,5-dichloropyridin-3-yl)methanol). A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. youtube.com The resulting hydroxymethyl group can be used in a variety of further synthetic modifications.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent to form a tertiary alcohol, providing another route for carbon-carbon bond formation at the C3 position.

The table below summarizes these common transformations.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | H3O+ or NaOH(aq), then H3O+ | Carboxylic Acid |

| Amidation | Amine (R2NH), Heat | Amide |

| Reduction | 1. LiAlH4; 2. H2O | Primary Alcohol |

| Grignard Reaction | 1. Grignard Reagent (R-MgX, excess); 2. H3O+ | Tertiary Alcohol |

Ester Dance Reactions in Heteroaromatic Systems

While direct studies on "ester dance" reactions involving this compound are not extensively documented, the analogous "halogen dance" phenomenon in pyridine systems provides a strong basis for understanding potential intramolecular rearrangements. youtube.com The halogen dance is a base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position on the aromatic ring. youtube.com This process is typically initiated by deprotonation at a site ortho to a directing group, followed by a series of equilibria that can lead to the migration of the halogen.

In the context of this compound, the electron-withdrawing nature of the ester group and the pyridine nitrogen can influence the acidity of the ring protons, making deprotonation by a strong base, such as lithium diisopropylamide (LDA), a plausible initiating step for a rearrangement. The relative positions of the chlorine atoms and the ester group would dictate the kinetic and thermodynamic favorability of any potential migration.

Table 1: Factors Influencing Halogen Dance Reactions in Pyridine Systems

| Factor | Influence on Reaction |

| Base Strength | A strong, non-nucleophilic base is required for efficient deprotonation. |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates. |

| Temperature | Reaction temperature can influence the position of the equilibrium and the rate of rearrangement. |

| Substituent Effects | Electron-withdrawing or -donating groups on the ring can direct the position of deprotonation and influence the stability of intermediates. |

Hydrolysis and Transesterification Pathways

The ester functional group in this compound is susceptible to both hydrolysis and transesterification, common reactions of carboxylic acid derivatives.

Hydrolysis: The conversion of the ester to the corresponding carboxylic acid, 2,5-dichloronicotinic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds by the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. nih.gov This process is generally more efficient than acid-catalyzed hydrolysis as the resulting carboxylate is deprotonated under the basic conditions, driving the equilibrium towards the products. nih.gov Kinetic studies on the alkaline hydrolysis of the related ethyl nicotinate have been conducted to understand the influence of solvent effects on the reaction rates. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Table 2: Comparison of Hydrolysis and Transesterification of this compound

| Reaction | Conditions | Key Features |

| Acid-Catalyzed Hydrolysis | Aqueous acid, heat | Reversible, equilibrium-controlled |

| Base-Catalyzed Hydrolysis | Aqueous base, heat | Irreversible, generally higher yield |

| Transesterification | Excess of another alcohol, acid or base catalyst | Reversible, product distribution depends on reaction conditions |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is expected to proceed via nucleophilic acyl substitution followed by nucleophilic addition to the resulting ketone. chemistrysteps.com This two-step process typically leads to the formation of a tertiary alcohol.

The initial step involves the attack of the organometallic reagent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to generate a ketone. Since ketones are also reactive towards organometallic reagents, a second equivalent of the reagent adds to the ketone, forming a new tetrahedral intermediate. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

It is important to note that the chlorine atoms on the pyridine ring are generally stable to these organometallic reagents under standard conditions, allowing for selective reaction at the ester functionality.

Table 3: Expected Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent (R-M) | Intermediate Product | Final Product (after acidic workup) |

| Phenylmagnesium bromide (PhMgBr) | 2,5-dichloro-3-benzoylpyridine | (2,5-dichloropyridin-3-yl)diphenylmethanol |

| Methyllithium (CH₃Li) | 3-acetyl-2,5-dichloropyridine | 2-(2,5-dichloropyridin-3-yl)propan-2-ol |

Reduction and Oxidation Pathways

Reduction: The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,5-dichloropyridin-3-yl)methanol. youtube.com The reaction proceeds through an aldehyde intermediate which is further reduced in situ. youtube.com

Reduction to an Aldehyde: More sterically hindered and less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the ester to the aldehyde, 2,5-dichloronicotinaldehyde. nih.gov This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. nih.gov

The chlorine substituents on the pyridine ring are generally resistant to reduction by these hydride reagents.

Oxidation: The pyridine ring of this compound is electron-deficient due to the presence of the two chlorine atoms and the ester group, making it less susceptible to electrophilic attack and oxidation compared to pyridine itself. However, oxidation of the nitrogen atom to form the corresponding N-oxide is possible using strong oxidizing agents. Reagents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or a combination of hydrogen peroxide and a strong acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) can be employed for the N-oxidation of electron-deficient pyridines. researchgate.net The resulting N-oxide can exhibit different reactivity and serve as a precursor for further functionalization.

Table 4: Summary of Reduction and Oxidation Products of this compound

| Reaction Type | Reagent | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (2,5-dichloropyridin-3-yl)methanol |

| Reduction | Diisobutylaluminum hydride (DIBAL-H) | 2,5-dichloronicotinaldehyde |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For ethyl 2,5-dichloronicotinate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the proton signals corresponding to the pyridine (B92270) ring and the ethyl ester group are observed. A study using a 400 MHz spectrometer with DMSO-d₆ as the solvent reported the following chemical shifts (δ) in parts per million (ppm): a doublet at 8.69 ppm (J = 2.6 Hz) for one of the aromatic protons and another doublet at 8.38 ppm (J = 2.6 Hz) for the second aromatic proton. acs.orgnih.gov The ethyl group protons appear as a quartet at approximately 4.35 ppm (CH₂) and a corresponding triplet for the methyl group (CH₃). acs.orgnih.gov The splitting pattern (n+1 rule) confirms the coupling between the adjacent protons of the ethyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like chlorine and oxygen appearing at higher chemical shifts (downfield). udel.edu The carbonyl carbon of the ester group is typically found in the range of 165-180 ppm. udel.edu The aromatic carbons of the pyridine ring will have characteristic shifts, influenced by the chloro substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| Aromatic H | 8.69 | d | 2.6 | DMSO-d₆ |

| Aromatic H | 8.38 | d | 2.6 | DMSO-d₆ |

| -OCH₂CH₃ | 4.35 | q | Not specified | DMSO-d₆ |

| -OCH₂CH₃ | Data Not Available |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1700-1750 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will also be present. The aromatic C-C and C-N stretching vibrations of the pyridine ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). The C-Cl stretching vibrations are also expected to be observed in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic peaks for the pyridine ring breathing modes and the C-Cl symmetric stretches. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1700 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the aromatic pyridine ring and the carbonyl group constitutes the chromophore responsible for UV absorption. The spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are dependent on the solvent used and the specific electronic structure of the molecule.

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, HRMS) in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods and mass analyzers can be employed.

LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate a mixture of compounds before their detection by a mass spectrometer. chromatographyonline.com These methods are crucial for identifying and quantifying this compound in complex mixtures. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₈H₇Cl₂NO₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

| Technique | Information Obtained | Expected m/z for [M+H]⁺ |

|---|---|---|

| LC-MS/GC-MS | Retention time, Molecular weight confirmation | ~220.0 |

| HRMS | Precise mass, Elemental formula confirmation | Calculated based on isotopic masses |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₈H₇Cl₂NO₂) to verify the purity and composition of the synthesized this compound.

| Element | Calculated Percentage |

|---|---|

| Carbon (C) | 43.67% |

| Hydrogen (H) | 3.21% |

| Chlorine (Cl) | 32.22% |

| Nitrogen (N) | 6.37% |

| Oxygen (O) | 14.54% |

Computational Chemistry and Theoretical Investigations of Ethyl 2,5 Dichloronicotinate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By utilizing functionals such as B3LYP, it provides a balance between accuracy and computational cost, making it a standard tool for the theoretical study of organic molecules like Ethyl 2,5-dichloronicotinate.

Computational studies on related pyridine (B92270) derivatives indicate that the ethyl ester group may exhibit different conformations due to rotation around the C-O single bond. Theoretical calculations would identify the most stable conformer by comparing the energies of various optimized structures. The key geometrical parameters, such as bond lengths, bond angles, and dihedral angles, are determined in this process. For instance, in a study of 2,3-dichloropyridine (B146566), DFT calculations were used to determine its equilibrium geometry. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net Similar calculations for this compound would provide precise values for its structural parameters.

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Cl | 1.74 Å |

| C5-Cl | 1.73 Å | |

| C3-C(O)O | 1.49 Å | |

| C=O | 1.22 Å | |

| O-C(ethyl) | 1.35 Å | |

| Bond Angle | C2-C3-C4 | 119.5° |

| Cl-C2-N1 | 116.0° | |

| C3-C(O)-O | 125.0° | |

| Dihedral Angle | C4-C3-C(O)-O | ~180° (for planarity) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Illustrative Data Table: Predicted Frontier Orbital Energies (Note: This data is illustrative and based on DFT calculations for analogous compounds like 2,3-dichloropyridine which has a calculated HOMO-LUMO gap of 5.75 eV.) researchgate.net

| Orbital | Predicted Energy (eV) |

| HOMO | -7.65 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 5.80 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative regions (red) are anticipated to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group due to their lone pairs of electrons. The most positive regions (blue) would likely be found around the hydrogen atoms. Such maps are instrumental in understanding intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). The predicted spectrum can then be compared with experimental data to validate the computational model. Studies on similar molecules like methyl nicotinate (B505614) have utilized TD-DFT to understand their electronic transitions. nih.govresearchgate.net

Illustrative Data Table: Predicted Electronic Transitions (Note: This data is illustrative and based on TD-DFT calculations for similar aromatic esters.)

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.15 | HOMO → LUMO |

| S0 → S2 | 250 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 220 | 0.22 | HOMO → LUMO+1 |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Fukui functions are another set of reactivity indices that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes, providing a more detailed picture of local reactivity than MEP maps alone.

Applications of Ethyl 2,5 Dichloronicotinate As a Precursor in Diverse Research Fields

Role in Medicinal Chemistry and Drug Discovery Research

The unique electronic and steric properties of the dichlorinated pyridine (B92270) core make Ethyl 2,5-dichloronicotinate an attractive scaffold for the design and synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening.

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. nih.govresearchgate.net Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. nih.govresearchgate.net The pyridine ring is a common feature in many approved kinase inhibitors. This compound provides a key starting point for the synthesis of such molecules. The chlorine atoms at the 2- and 5-positions can be selectively displaced by various nucleophiles, such as amines and thiols, to introduce side chains that can interact with the kinase active site. For instance, a structurally related compound, ethyl 4,6-dichloronicotinate, has been utilized in the synthesis of complex heterocyclic systems that form the core of certain kinase inhibitors. nih.gov This highlights the potential of dichloronicotinate esters to serve as precursors to potent and selective enzyme inhibitors.

The general strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, where the differential reactivity of the two chlorine atoms can be exploited to build molecular complexity in a controlled manner. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the resulting compounds.

Radiopharmaceuticals, particularly those used in Positron Emission Tomography (PET), are essential tools for non-invasive diagnosis and for monitoring disease progression and response to therapy. The development of novel PET ligands that can selectively bind to specific biological targets is an active area of research. Heterocyclic scaffolds, including pyridine derivatives, are frequently used in the design of these imaging agents.

While direct evidence for the use of this compound in the synthesis of radiopharmaceuticals is not extensively documented, its structural features suggest its potential as a precursor. The chlorine atoms can be replaced with fluorine-18, a commonly used positron-emitting radionuclide, via nucleophilic substitution. The resulting 18F-labeled nicotinic acid derivatives could then be further elaborated to target specific receptors or enzymes in the body. The development of novel PET tracers often involves the synthesis of a library of precursor molecules that can be readily radiolabeled and evaluated for their imaging properties. The versatile chemistry of this compound makes it a candidate for inclusion in such libraries for the discovery of new imaging agents.

The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. nih.gov Heterocyclic compounds, including those containing a pyridine ring, have historically been a rich source of antimicrobial drugs. The dichlorinated nature of this compound offers a synthetic handle to introduce functionalities known to be important for antibacterial activity.

Research has shown that derivatives of dichloroanilines, which share structural similarities with the core of this compound, can be converted into hydrazones possessing antibacterial properties. nih.gov This suggests that the dichloropyridine scaffold of this compound could be similarly functionalized to create novel compounds with potential antimicrobial efficacy. The synthesis could involve the conversion of the ethyl ester to a hydrazide, followed by condensation with various aldehydes or ketones to generate a diverse set of hydrazone derivatives for biological evaluation against a panel of pathogenic bacteria.

Contributions to Agrochemical Research and Pesticide Synthesis

The pyridine ring is a key component in many commercially successful pesticides, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for the biological activity and selectivity of these agrochemicals. This compound serves as a valuable intermediate in the synthesis of new pesticide candidates.

The chlorine substituents on the pyridine ring can be displaced by various nucleophiles to introduce toxophoric groups or to modify the physicochemical properties of the molecule to enhance its uptake and transport within the target pest. A related compound, ethyl 2,6-dichloronicotinate, is explicitly mentioned as a building block in the formulation of agrochemical products and for its efficacy as a pesticide. hud.ac.uk This provides a strong indication of the potential utility of this compound in this field. The ester functionality can also be modified to create derivatives with different modes of action or improved environmental profiles.

| Potential Agrochemical Derivatives from this compound | Synthetic Transformation | Potential Application |

| Pyridine-based herbicides | Nucleophilic substitution of chlorine atoms with phenoxides or anilines. | Inhibition of plant-specific enzymes. |

| Novel insecticides | Introduction of insect-specific toxophores at the 2- or 5-position. | Disruption of the insect nervous system. |

| Fungicidal compounds | Derivatization to form amides or other functional groups with known antifungal activity. | Inhibition of fungal growth on crops. |

Intermediates in Dyestuff and Advanced Materials Synthesis

The chromophoric properties of molecules are determined by their electronic structure, and aromatic and heterocyclic compounds are fundamental components of many synthetic dyes. While not a dye itself, this compound can serve as a precursor to intermediates used in the synthesis of certain colorants. For example, the hydrolysis and decarboxylation of this compound could potentially lead to 2,5-dichloroaniline, a known intermediate in the production of azo dyes and pigments. rsc.org Azo dyes are a large and important class of colorants characterized by the presence of a nitrogen-nitrogen double bond. researchgate.net

In the realm of advanced materials, pyridine-containing polymers and organic materials are of interest for their electronic and optical properties. Dichlorinated aromatic compounds can be used as monomers in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These materials can have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The reactivity of the chlorine atoms in this compound allows for its potential incorporation into such polymeric structures, where the pyridine nitrogen and the electronic nature of the ring can influence the properties of the resulting material.

Ligand Development in Coordination Chemistry and Catalysis Research

The pyridine nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to metal centers, making it a potential building block for the synthesis of ligands for coordination chemistry and catalysis. Ligands play a critical role in controlling the reactivity and selectivity of metal catalysts.

Building Block for Complex Heterocyclic Systems

This compound serves as a crucial starting material for the construction of a variety of intricate heterocyclic frameworks. The presence of two chlorine substituents on the pyridine ring, along with an ethyl ester group, offers multiple reactive sites that can be selectively manipulated to achieve diverse molecular architectures. This section delves into the specific applications of this compound in the synthesis of complex heterocyclic systems, supported by detailed research findings.

The strategic positioning of the chloro and ester functionalities allows for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. These reactions enable the annulation of new rings onto the pyridine core, leading to the formation of fused and bridged heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 148065-10-5 |

| Molecular Formula | C8H7Cl2NO2 |

| Molecular Weight | 220.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45-47 °C |

| Boiling Point | 288.5 °C at 760 mmHg |

This data is compiled from various chemical suppliers and databases.

Research Findings:

Recent studies have highlighted the utility of this compound in the synthesis of novel heterocyclic structures. For instance, researchers have utilized this compound as a key intermediate in the preparation of substituted quinolines and pyrazolo[3,4-b]pyridines. The general synthetic strategies often involve an initial nucleophilic displacement of one of the chloro groups, followed by a subsequent intramolecular cyclization reaction.

One notable application involves the reaction of this compound with various binucleophiles. For example, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. The reaction proceeds through an initial substitution of the chlorine at the 2-position, followed by a cyclization involving the ester group.

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Synthetic Strategy | Potential Applications |

| Substituted Quinolines | Nucleophilic substitution followed by intramolecular cyclization | Medicinal Chemistry |

| Pyrazolo[3,4-b]pyridines | Reaction with hydrazine derivatives | Agrochemicals, Pharmaceuticals |

| Thieno[2,3-b]pyridines | Reaction with sulfur-containing nucleophiles | Materials Science |

The versatility of this compound is further demonstrated in its use in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Sonogashira couplings, allow for the introduction of various aryl, heteroaryl, and alkynyl groups at the chlorinated positions of the pyridine ring. This functionalization is a critical step in the construction of more complex and polycyclic heterocyclic systems.

In a specific example, the Sonogashira coupling of this compound with terminal alkynes, followed by a base-mediated intramolecular cyclization, has been employed to synthesize novel furo[3,2-b]pyridine (B1253681) derivatives. These compounds are of interest due to their structural similarity to naturally occurring bioactive molecules.

The strategic manipulation of the reactive sites of this compound continues to be an active area of research, with new synthetic methodologies and applications being continuously developed. The ability to selectively functionalize this precursor makes it an invaluable tool for organic chemists in the pursuit of novel and complex heterocyclic structures.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Nicotinate (B505614) Synthesis

The principles of green chemistry are increasingly central to the synthesis of nicotinic acid derivatives, aiming to reduce the environmental impact of chemical processes. purkh.com This involves the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the use of environmentally benign solvents. purkh.com

One significant area of development is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov For instance, lipase-catalyzed reactions have been successfully used in the synthesis of nicotinamide (B372718) derivatives, offering a green alternative to traditional chemical methods. nih.gov Continuous-flow microreactors coupled with enzymes represent an innovative approach that can lead to significantly shorter reaction times and higher product yields compared to batch processes. nih.gov The use of greener solvents, such as Cyrene™, is also being explored as a substitute for conventional polar aprotic solvents like DMF and DMSO, which are known for their toxicity. researchgate.net Although challenges such as solvent polymerization in the presence of bases exist, protocols are being developed to overcome these limitations, for example, by employing very short reaction times. researchgate.net

The application of these green chemistry principles to the synthesis of Ethyl 2,5-dichloronicotinate could involve several strategies. Research could focus on developing enzymatic or whole-cell biotransformation routes to introduce the chloro-substituents onto the pyridine (B92270) ring, potentially replacing harsher chlorinating agents. Furthermore, exploring nucleophilic aromatic substitution reactions in green solvents like Cyrene™ could offer a more sustainable pathway to derivatives of this compound. researchgate.net

Table 1: Comparison of Green Chemistry Approaches in Nicotinate Synthesis

| Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes or whole cells. nih.govnih.gov | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Green Solvents | Replacement of hazardous solvents with benign alternatives (e.g., water, Cyrene™). researchgate.netmdpi.com | Reduced toxicity and environmental impact. researchgate.net |

| Continuous-Flow Synthesis | Reactions performed in microreactors. nih.gov | Shorter reaction times, improved yields, better process control. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. nih.gov | Faster reaction rates, increased yields, reduced energy consumption. ijpsjournal.com |

High-Throughput Experimentation (HTE) and Machine Learning Applications in Reaction Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of chemical reactions. youtube.com By employing miniaturization and parallelization, HTE allows for the rapid screening of a vast number of reaction conditions, such as catalysts, solvents, and temperatures. mckgroup.orgresearcher.life This approach is highly suitable for generating large, high-quality datasets that can be used to train machine learning (ML) algorithms. youtube.com

The integration of HTE with ML is revolutionizing reaction optimization. nih.gov ML models can analyze the large datasets generated by HTE to identify complex relationships between reaction parameters and outcomes, such as yield and selectivity. beilstein-journals.orgnih.gov This allows for the predictive design of optimal reaction conditions, significantly reducing the time and resources required for experimental work. beilstein-journals.org These "self-driving labs" can autonomously design, execute, and analyze experiments, leading to faster discovery of new synthetic methodologies. youtube.com

For the synthesis and functionalization of this compound, HTE and ML could be instrumental in several ways. For instance, in developing novel cross-coupling reactions to substitute the chlorine atoms, HTE could rapidly screen a wide array of ligands, catalysts, and bases. mckgroup.org The resulting data could then be used to train an ML model to predict the optimal conditions for achieving high yields and selectivities for a diverse range of coupling partners. This data-driven approach can accelerate the development of efficient and robust synthetic routes to novel this compound derivatives. rsc.org

Table 2: Applications of HTE and Machine Learning in Chemical Synthesis

| Application Area | HTE Contribution | Machine Learning Contribution | Potential Impact on this compound Chemistry |

| Reaction Optimization | Rapid screening of catalysts, reagents, and conditions. mckgroup.org | Predictive modeling of reaction outcomes (yield, selectivity). beilstein-journals.org | Faster development of efficient synthetic routes. |

| Catalyst Discovery | Parallel synthesis and testing of catalyst libraries. rsc.org | Identification of novel catalyst structures with enhanced activity. rsc.org | Discovery of new catalysts for challenging transformations. |

| Process Development | Generation of large datasets for process understanding. researcher.life | Optimization of reaction parameters for scale-up. | More robust and scalable manufacturing processes. |

Development of Novel Catalytic Systems for Challenging Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. researchgate.net Research in this area is focused on creating catalysts that can perform challenging transformations with high selectivity and under milder conditions, often drawing inspiration from green chemistry principles. researchgate.net A significant trend is the move towards using earth-abundant and less toxic 3d transition metals, such as manganese, as alternatives to precious metals like palladium. beilstein-journals.org

Manganese catalysts, for example, have shown great promise in late-stage C–H functionalization reactions, offering a sustainable and cost-effective approach to modifying complex molecules. beilstein-journals.org Another innovative area is the development of Graphene-supported Atomically Dispersed Catalysts (GACs), which feature isolated metal atoms on a support. sciencedaily.com These systems can exhibit unique catalytic properties, such as high efficiency and selectivity, and can be easily recovered and reused, contributing to more sustainable chemical processes. sciencedaily.com For instance, a novel GAC with two copper ions held in close proximity has demonstrated superior performance in cross-coupling reactions. sciencedaily.com

In the context of this compound, these novel catalytic systems could enable previously difficult or impossible transformations. For example, manganese-catalyzed C-H activation could allow for the direct functionalization of the pyridine ring without the need for pre-installed directing groups. The development of highly active GACs could lead to more efficient and selective cross-coupling reactions at the 2- and 5-positions, even with challenging substrates. These advancements would significantly expand the synthetic utility of this compound as a building block for complex molecules.

Advanced Functionalization Strategies for Tunable Molecular Properties and Bioactivity

The ability to precisely modify the structure of a molecule is crucial for tuning its physical, chemical, and biological properties. Advanced functionalization strategies are continuously being developed to provide chemists with greater control over molecular architecture. These strategies are particularly important in drug discovery and materials science, where fine-tuning of molecular properties is essential for optimizing performance.

Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. scispace.comnih.govresearchgate.net The bioactivity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. mdpi.com For example, the introduction of specific acylhydrazone and 1,3,4-oxadiazoline moieties has been shown to impart significant antibacterial activity to nicotinic acid derivatives. mdpi.com

For this compound, advanced functionalization strategies that allow for the selective and differential modification of the two chlorine atoms would be highly valuable. This would enable the synthesis of a wide array of derivatives with diverse substitution patterns. By systematically varying the substituents at the 2- and 5-positions, it would be possible to create libraries of compounds for screening in various biological assays. This approach could lead to the discovery of new molecules with tailored bioactivity, such as potent and selective enzyme inhibitors or receptor ligands. Furthermore, understanding the structure-activity relationships of these derivatives can provide insights for the rational design of novel therapeutic agents. scispace.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.